molecular formula C7H10N2S B1362008 2-(Pyrrolidin-1-yl)thiazole CAS No. 24255-45-6

2-(Pyrrolidin-1-yl)thiazole

Cat. No. B1362008
CAS RN: 24255-45-6
M. Wt: 154.24 g/mol
InChI Key: MAVYKYRWYBBQGY-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)thiazole” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of “2-(Pyrrolidin-1-yl)thiazole” involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which were, in turn, reduced .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)thiazole” is characterized by a five-membered pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyrrolidin-1-yl)thiazole” are influenced by the presence of the pyrrolidine and thiazole rings. These rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “2-(Pyrrolidin-1-yl)thiazole” compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antimicrobial Activity

Thiazoles, which include “2-(Pyrrolidin-1-yl)thiazole”, have shown significant antimicrobial activity. For example, sulfazole, a thiazole derivative, is used as an antimicrobial agent .

Antiretroviral Activity

Thiazole derivatives have been used in the development of antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole derivatives have demonstrated antifungal properties. Abafungin, an antifungal drug, is a thiazole derivative . Additionally, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .

Anticancer Activity

Thiazole derivatives have been used in the development of anticancer drugs. Tiazofurin, a drug used in cancer treatment, contains a thiazole moiety .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the development of drugs for the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been used in the development of antihypertensive drugs .

Antioxidant Activity

Thiazole derivatives have demonstrated antioxidant properties .

properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVYKYRWYBBQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Have any studies explored the structure-activity relationship (SAR) of these compounds?

A: While specific SAR studies might not be explicitly detailed in the provided abstracts, researchers are actively exploring the impact of structural modifications on the biological activity of 2-(Pyrrolidin-1-yl)thiazole derivatives. [, ] By synthesizing and evaluating various analogs with different substituents and functional groups on the core structure, researchers aim to identify the key structural features responsible for their antibacterial and antimycobacterial potency.

Q2: Beyond their antimicrobial properties, are there other potential applications for 2-(Pyrrolidin-1-yl)thiazole derivatives?

A: Interestingly, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid, a specific derivative, has shown potential in mitigating mild steel corrosion in acidic environments. [] This suggests that the unique properties of this compound class could extend beyond antimicrobial applications, potentially finding use in material science and engineering. Further research is needed to fully explore these possibilities.

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